Methyl 2-(hydroxymethyl)butanoate

Physicochemical Characterization Process Chemistry Purification

Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) is a branched organic compound classified as an ester. Its structure consists of a butanoate backbone with a hydroxymethyl (-CH2OH) group at the 2-position, giving it the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 56970-75-3
Cat. No. B3145276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hydroxymethyl)butanoate
CAS56970-75-3
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(CO)C(=O)OC
InChIInChI=1S/C6H12O3/c1-3-5(4-7)6(8)9-2/h5,7H,3-4H2,1-2H3
InChIKeyAICAOTFMUITLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3): A Branched Ester Building Block for Research and Synthesis


Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) is a branched organic compound classified as an ester. Its structure consists of a butanoate backbone with a hydroxymethyl (-CH2OH) group at the 2-position, giving it the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This compound is a chiral building block, existing as a racemic mixture unless otherwise specified, and is primarily utilized as a research chemical and synthetic intermediate . Its bifunctional nature (ester and primary alcohol) allows for orthogonal chemical transformations, distinguishing it from simpler, non-functionalized esters.

The Risk of Generic Substitution: Why Methyl 2-(hydroxymethyl)butanoate Analogs Are Not Direct Replacements


Substituting Methyl 2-(hydroxymethyl)butanoate with a generic analog, such as a simpler alkyl ester or a positional isomer, is not straightforward due to its specific physicochemical and reactivity profile. The presence of both a methyl ester and a primary hydroxymethyl group at the 2-position creates a unique bifunctional scaffold. This structural feature directly impacts properties like boiling point and lipophilicity, as evidenced by predicted data . Furthermore, its hazard profile includes specific GHS classifications for irritation and acute toxicity . Therefore, assuming a different compound will perform identically in a sensitive synthesis, purification, or handling process introduces unnecessary risk, potentially leading to failed reactions, altered pharmacokinetics, or unexpected safety incidents.

Quantitative Differentiation: Evidence-Based Selection of Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3)


Boiling Point and Volatility Compared to Methyl 2-hydroxybutanoate

The target compound exhibits a significantly higher predicted boiling point compared to its structural analog, methyl 2-hydroxybutanoate. This difference is attributed to the additional methylene unit in the side chain, which increases molecular weight and intermolecular forces. For Methyl 2-(hydroxymethyl)butanoate, the predicted boiling point is 253.3±23.0 °C at 760 mmHg . In contrast, methyl 2-hydroxybutanoate (CAS 29674-47-3) has a reported boiling point of 159.3 °C at 760 mmHg [1]. This substantial difference in volatility has direct implications for purification methods like distillation and for assessing solvent loss during reactions.

Physicochemical Characterization Process Chemistry Purification

Lipophilicity (LogP) Profile Differentiation for Drug Design

The lipophilicity, as predicted by the octanol-water partition coefficient (LogP), is a key parameter for understanding a molecule's behavior in biological systems. For Methyl 2-(hydroxymethyl)butanoate, the predicted ACD/LogP is -0.61 . This value indicates moderate hydrophilicity. In comparison, a simpler, less functionalized ester like methyl butanoate has a significantly higher experimental LogP of 1.29 [1]. This difference of nearly two log units suggests that the hydroxymethyl group in the target compound greatly reduces membrane permeability compared to a standard ester, a critical consideration for designing prodrugs or assessing bioavailability.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Hazard Classification and Safe Handling Differentiation

Methyl 2-(hydroxymethyl)butanoate carries specific hazard classifications as per the Globally Harmonized System (GHS). It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332) . In contrast, a structural analog like methyl 2-hydroxybutanoate is primarily classified as a flammable liquid (H226) and an irritant (H315, H319) [1]. The presence of the acute toxicity hazard (H302, H332) for the target compound necessitates different handling protocols, engineering controls, and personal protective equipment compared to its analog, which is a key differentiator for procurement and safe use in a laboratory or pilot plant setting.

Lab Safety Risk Assessment EHS Compliance

Application Scenarios for Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) Driven by Comparative Evidence


Precursor in Multistep Synthesis Requiring Orthogonal Protection

The bifunctional nature of the molecule, containing both a methyl ester and a primary hydroxymethyl group, makes it an ideal scaffold for orthogonal synthesis strategies. The higher boiling point (253.3±23.0 °C predicted) compared to simpler esters like methyl 2-hydroxybutanoate (159.3 °C) suggests it is less volatile, allowing for a wider range of reaction conditions and easier purification by distillation when required.

Development of Hydrophilic Prodrugs or Bioisosteres

For medicinal chemistry projects requiring a reduction in lipophilicity to improve solubility or reduce off-target binding, this compound is a strong candidate. Its predicted LogP of -0.61 is significantly lower than the LogP of 1.29 for methyl butanoate . This quantifiable difference provides a rationale for selecting this scaffold when a more hydrophilic analog is needed to modulate the pharmacokinetic properties of a lead compound.

Model Compound for Hazard Assessment in Scale-Up

Given its specific hazard profile, which includes acute toxicity upon ingestion or inhalation (H302, H332) , this compound serves as a relevant model for developing safe handling procedures in a research or pilot plant environment. The absence of a flammable liquid classification, in contrast to methyl 2-hydroxybutanoate , shifts the primary safety focus to containment and ventilation, making it a useful case study for training and risk assessment documentation.

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